molecular formula C8H13NO2 B2727305 N-(3-Methoxycyclobutyl)prop-2-enamide CAS No. 1697045-18-3

N-(3-Methoxycyclobutyl)prop-2-enamide

Cat. No.: B2727305
CAS No.: 1697045-18-3
M. Wt: 155.197
InChI Key: LINMQURSVRNXIZ-UHFFFAOYSA-N
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Description

N-(3-Methoxycyclobutyl)prop-2-enamide is an acrylamide derivative characterized by a cyclobutane ring substituted with a methoxy group at the 3-position and a prop-2-enamide functional group. These compounds often exhibit bioactivity, such as anti-inflammatory properties, attributed to their ability to modulate cellular pathways through interactions with proteins or enzymes . The methoxy and cyclobutyl groups in the structure may influence lipophilicity, metabolic stability, and steric effects, which are critical for pharmacological performance.

Properties

IUPAC Name

N-(3-methoxycyclobutyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-3-8(10)9-6-4-7(5-6)11-2/h3,6-7H,1,4-5H2,2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINMQURSVRNXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxycyclobutyl)prop-2-enamide typically involves the reaction of 3-methoxycyclobutanone with propargylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxycyclobutyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles; conditions depend on the nature of the substituent and the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-Methoxycyclobutyl)prop-2-enamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in the treatment of various diseases, particularly those involving abnormal cell growth.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Methoxycyclobutyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares N-(3-Methoxycyclobutyl)prop-2-enamide with structurally related acrylamide derivatives reported in the evidence. Key differences lie in substituent patterns, amine side chains, and biological activities.

Compound Name Aromatic Substituent Amine Side Chain Molecular Features Bioactivity (IC₅₀ or Notable Data) Source
This compound (hypothetical) None (cyclobutyl substituent) 3-Methoxycyclobutyl Cyclobutane ring, methoxy group Not reported N/A
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide 4-Hydroxy-3-methoxyphenyl 2-(4-Hydroxyphenyl)-2-methoxyethyl Methoxy, phenolic groups, branched chain IC₅₀ = 17.00 ± 1.11 μM (anti-inflammatory) Lycium barbarum
Moupinamide [(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide] 4-Hydroxy-3-methoxyphenyl Phenethylamine Phenolic groups, linear chain Isolated from B. diffusa; anti-inflammatory potential inferred Boerhavia diffusa
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide 4-Methoxyphenyl 2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl Catechol, methoxy groups Cytotoxicity and anti-inflammatory screening Lycium barbarum
(E)-N-(4-Acetamidobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide 4-Hydroxy-3-methoxyphenyl 4-Acetamidobutyl Acetamido group, long aliphatic chain Metabolite in Brachypodium distachyon Plant metabolomics
Osimertinib (N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide) Complex indole-pyrimidine system Multi-substituted phenyl EGFR inhibitor, oncology drug FDA-approved for NSCLC Pharmaceutical

Key Structural and Pharmacological Insights

Substituent Effects on Bioactivity

  • Methoxy and Hydroxy Groups : Compounds with 4-hydroxy-3-methoxyphenyl substituents (e.g., Moupinamide) show enhanced anti-inflammatory activity compared to those with simpler aromatic systems. The methoxy group may enhance membrane permeability, while hydroxy groups facilitate hydrogen bonding with targets like nitric oxide synthase .
  • Cyclobutyl vs. Aliphatic Chains : The cyclobutyl group in the target compound introduces rigidity and moderate lipophilicity, contrasting with flexible chains in analogs like (E)-N-(4-acetamidobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide. This could reduce metabolic degradation but may limit target engagement .

Pharmacological Potential

  • Anti-Inflammatory Activity : Compounds like 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (IC₅₀ = 17.00 μM) outperform reference drugs like quercetin (IC₅₀ = 17.21 μM) .

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